molecular formula C11H12N2O B2868898 3-(Cyclopentyloxy)pyridine-4-carbonitrile CAS No. 1539556-82-5

3-(Cyclopentyloxy)pyridine-4-carbonitrile

Cat. No.: B2868898
CAS No.: 1539556-82-5
M. Wt: 188.23
InChI Key: KGXRKNKWYMJOKW-UHFFFAOYSA-N
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Description

3-(Cyclopentyloxy)pyridine-4-carbonitrile is an organic compound with the molecular formula C11H12N2O It features a pyridine ring substituted with a cyclopentyloxy group at the third position and a cyano group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopentyloxy)pyridine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives and cyclopentanol.

    Reaction Conditions: The cyclopentanol is reacted with a suitable base to form the cyclopentyloxy anion, which is then introduced to the pyridine derivative under controlled conditions.

    Final Step: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopentyloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where the cyclopentyloxy or cyano group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products:

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Cyclopentyloxy)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Cyclopentyloxy)pyridine-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Pyridinecarbonitrile: Similar structure but lacks the cyclopentyloxy group.

    4-Pyridinecarbonitrile: Similar structure but with the cyano group at a different position.

    2-Chloro-3-pyridinecarbonitrile: Contains a chloro group instead of the cyclopentyloxy group.

Uniqueness: 3-(Cyclopentyloxy)pyridine-4-carbonitrile is unique due to the presence of both the cyclopentyloxy and cyano groups, which confer distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

3-cyclopentyloxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-5-6-13-8-11(9)14-10-3-1-2-4-10/h5-6,8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXRKNKWYMJOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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